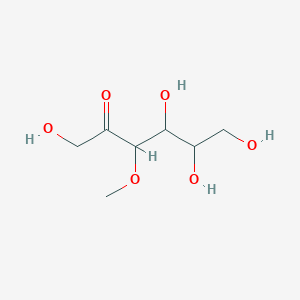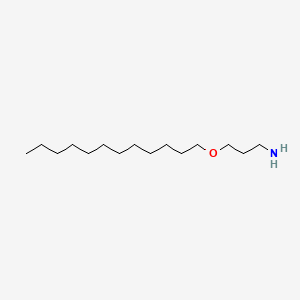
Phosphite de triméthylolpropane
Vue d'ensemble
Description
Trimethylolpropane phosphite, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is a phosphite ester with the chemical formula C6H11O3P. It is commonly used as a ligand in organometallic chemistry. This compound appears as a white waxy solid and is soluble in organic solvents. It is known for its high toxicity .
Applications De Recherche Scientifique
Trimethylolpropane phosphite has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with various metals.
Biology: Its high toxicity makes it a subject of study in toxicology and pharmacology.
Medicine: Research into its toxic effects can provide insights into developing antidotes and treatments for poisoning.
Industry: It is used in the stabilization of polymers against degradation during processing and long-term applications. .
Mécanisme D'action
Target of Action
Trimethylolpropane phosphite, also known as EtCage, is primarily used as a ligand in organometallic chemistry . A ligand is a molecule that binds to a central metal atom to form a coordination complex in organometallic compounds. The role of the ligand is to donate electron pairs to the metal atom, facilitating various chemical reactions.
Mode of Action
Trimethylolpropane phosphite interacts with its targets (metal atoms) by forming coordination complexes. It is highly basic for a phosphite and has a small ligand cone angle (101°), which allows it to form several complexes . For instance, it forms complexes such as [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)], and (CpMe 5 )RuCl (EtCage) 2 .
Biochemical Pathways
Phosphorus, a component of the compound, plays a critical role in several biochemical pathways, including atp synthesis, nadph production, and is present in several key enzymes .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents , which could influence its absorption and distribution.
Result of Action
The compound forms an isolable ozonide, which degrades above 0 °C to release singlet O2 . This reaction could potentially be used in various chemical processes. It’s important to note that trimethylolpropane phosphite is highly toxic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethylolpropane phosphite. For instance, it slowly reacts with water to form phosphorous acid and trimethylol, an alcohol . Additionally, it may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trimethylolpropane phosphite plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as a ligand, forming complexes with various metals due to its highly basic nature and small ligand cone angle . The compound interacts with enzymes and proteins involved in metal-phosphorus bonding, such as those in coordination complexes . These interactions are crucial for the formation of stable complexes that are essential in various biochemical processes.
Cellular Effects
Trimethylolpropane phosphite has profound effects on cellular processes. It influences cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways and gene expression . The compound’s high toxicity can lead to significant cellular damage, affecting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, Trimethylolpropane phosphite exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with metals is a key aspect of its molecular mechanism, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethylolpropane phosphite can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can form isolable ozonides, which degrade above 0°C to release singlet oxygen, further impacting its biochemical activity .
Dosage Effects in Animal Models
The effects of Trimethylolpropane phosphite vary with different dosages in animal models. At low doses, it may have minimal impact, but at high doses, it can cause severe toxic effects, including convulsions and potential fatality . Understanding the dosage thresholds is essential for evaluating its safety and efficacy in biochemical applications.
Metabolic Pathways
Trimethylolpropane phosphite is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role in metal-phosphorus bonding is particularly significant, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, Trimethylolpropane phosphite is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation, affecting its overall biochemical activity and toxicity.
Subcellular Localization
Trimethylolpropane phosphite’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell.
Méthodes De Préparation
Trimethylolpropane phosphite can be synthesized through two primary methods:
Reaction with Phosphorus Trichloride: This method involves the reaction of trimethylolpropane with phosphorus trichloride.
Transesterification with Trimethylphosphite: In this method, trimethylolpropane undergoes transesterification with trimethylphosphite, resulting in the formation of trimethylolpropane phosphite and methanol as a byproduct.
Analyse Des Réactions Chimiques
Trimethylolpropane phosphite undergoes various chemical reactions, including:
Oxidation: It can form an isolable ozonide, which degrades above 0°C to release singlet oxygen.
Reduction: It may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine gas.
Substitution: It can participate in substitution reactions, particularly in coordination chemistry, forming complexes with metals such as molybdenum, iridium, and ruthenium
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and metal complexes. Major products formed from these reactions include singlet oxygen, phosphine gas, and various metal complexes .
Comparaison Avec Des Composés Similaires
Trimethylolpropane phosphite can be compared with other phosphite esters such as:
Trimethylphosphite: Similar in structure but differs in its reactivity and applications.
Triphenyl phosphite: Used as an antioxidant and stabilizer in polymers, but has different physical and chemical properties.
Triethyl phosphite: Another phosphite ester with distinct applications in organic synthesis and polymer stabilization.
Trimethylolpropane phosphite is unique due to its specific structure, which allows it to form stable complexes with metals and its high toxicity, making it a valuable compound in toxicological studies .
Propriétés
IUPAC Name |
4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUSNTDXJQBKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O3P | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871809 | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethylolpropane phosphite appears as a solid. (EPA, 1998) | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
824-11-3 | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolpropane phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ND7080ZYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6409 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Trimethylolpropane phosphite?
A1: Trimethylolpropane phosphite, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, has the molecular formula C6H11O3P and a molecular weight of 162.12 g/mol []. It is a bicyclic phosphite with a cage-like structure.
Q2: How does Trimethylolpropane phosphite interact with transition metals, and what are the downstream effects?
A2: Trimethylolpropane phosphite acts as a ligand, coordinating to transition metals like manganese and palladium [, ]. This interaction stems from the lone pair of electrons on the phosphorus atom, which forms a coordinate bond with the metal center. The steric bulk of the ligand, characterized by a cone angle of 101° [], influences the number of ligands that can bind to the metal and the geometry of the resulting complex.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)
![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)











